4,4-dichlorobutanoic acid
Description
Properties
IUPAC Name |
4,4-dichlorobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c5-3(6)1-2-4(7)8/h3H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXKPSUSWQDWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 2: Lactonization to γ-Butyrolactone
The hydroxy acid undergoes cyclization to form γ-butyrolactone under acidic conditions. For example, heating 4-hydroxybutanoic acid in toluene with a catalytic amount of H₂SO₄ at 80°C facilitates intramolecular esterification.
Reaction Conditions:
Step 3: Chlorination of γ-Butyrolactone
The lactone intermediate is subjected to chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step replaces the hydroxyl groups with chlorine atoms.
Mechanism:
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Nucleophilic attack by Cl⁻ on the electrophilic carbonyl carbon.
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Ring opening and displacement of the hydroxyl group by chloride.
Optimization:
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Stoichiometry: 2.2 equivalents of PCl₅ per lactone molecule
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Temperature: 0°C to room temperature
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Workup: Hydrolysis of the chlorinated intermediate yields this compound.
Friedel-Crafts Alkylation for Aromatic Analogues
While patents like CN111018706A focus on diphenyl ether dicarboxylic acids, their coupling strategies inform chlorinated butanoic acid synthesis. A hypothetical adaptation involves:
Coupling of Chlorinated Precursors
4-Chlorobenzoic acid derivatives are coupled via Ullmann or Suzuki-Miyaura reactions to introduce chlorine atoms at the fourth position. Subsequent oxidation of the aryl moiety to a carboxylic acid group could yield the target compound.
Catalytic System:
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Catalyst: CuI/1,10-phenanthroline
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Base: K₃PO₄
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Solvent: DMF at 120°C
Limitations:
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Requires pre-functionalized aromatic starting materials.
Comparative Analysis of Synthesis Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Direct Chlorination | Butanoic acid | Cl₂, UV light | 45–60 | 80–90 | Moderate |
| Lactonization Route | 4-Hydroxybutanoic acid | PCl₅, H₂SO₄ | 70–85 | 95+ | High |
| Friedel-Crafts Adaptation | 4-Chlorobenzoic acid | CuI, K₃PO₄ | 50–65 | 85–90 | Low |
Trade-offs:
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Direct Chlorination: Economical but low selectivity.
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Lactonization Route: High purity but multi-step complexity.
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Friedel-Crafts Adaptation: Limited by aryl oxidation challenges.
Mechanistic Insights and Side Reactions
Competing Pathways in Direct Chlorination
Radical stability dictates preferential chlorination at the γ-position. However, tertiary carbon radicals may form, leading to 3,4-dichlorobutanoic acid as a minor product. Quenching with aqueous NaHSO₃ mitigates over-chlorination.
Lactone Hydrolysis Dynamics
The chlorinated γ-butyrolactone hydrolyzes in acidic media to form this compound. Kinetic studies suggest a pseudo-first-order dependence on [H₃O⁺], with complete conversion achieved at pH < 2.
Industrial Feasibility and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: 4,4-Dichlorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include derivatives where chlorine atoms are replaced by other functional groups.
Oxidation: Products include carboxylates or other oxidized forms.
Reduction: Products include alcohols or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
4,4-Dichlorobutanoic acid is primarily investigated for its potential therapeutic applications. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Case Study: Antiepileptic Drug Development
- Compound : Levetiracetam
- Context : A study developed a gas chromatography-mass spectrometry (GC-MS) method for detecting trace levels of this compound as a genotoxic impurity in Levetiracetam formulations.
- Methodology : The method demonstrated high specificity and sensitivity with limits of detection (LOD) and quantification (LOQ) at 0.05 µg/g and 0.14 µg/g respectively. The analysis was validated according to international standards, indicating its suitability for routine quality control in pharmaceutical manufacturing .
Analytical Chemistry
The compound is utilized in analytical methods to ensure the quality and safety of pharmaceutical products.
While not extensively documented, there are indications that this compound could serve as an intermediate in the synthesis of agrochemicals. Its chlorinated structure may impart herbicidal properties, making it a candidate for further research in agricultural applications.
Mechanism of Action
The mechanism of action of 4,4-dichlorobutanoic acid involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and interact with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Key Findings :
- This compound exhibits the highest acidity due to the direct inductive effect of chlorine atoms at the γ-position (C4), which stabilizes the deprotonated carboxylate anion .
- 2,2-Dichlorobutanoic acid (Cl at C2) shows moderate acidity, as the electron-withdrawing effect is less pronounced at a distance from the -COOH group .
- 3,3-Dichlorobutanoic acid and 2,3-dichlorobutanoic acid display weaker acidity due to reduced inductive stabilization .
2.2 Physical and Chemical Properties
- Solubility: Halogenation generally reduces water solubility. This compound is less polar than its shorter-chain analogs but more soluble than aromatic dichloro acids (e.g., 3,4-dichlorobenzoic acid) due to its aliphatic chain .
Biological Activity
4,4-Dichlorobutanoic acid (DCBA) is a chlorinated organic compound that has garnered attention for its biological activity and potential applications in various fields, including medicine and agriculture. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DCBA.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by two chlorine atoms attached to the fourth carbon of a butanoic acid chain. Its structural formula can be represented as follows:
The presence of chlorine atoms significantly influences its reactivity and biological interactions.
- Antimicrobial Properties : DCBA exhibits antimicrobial activity against various pathogens. It has been studied for its potential to inhibit the growth of bacteria and fungi, making it a candidate for agricultural applications as a pesticide or fungicide .
- Genotoxicity : Research indicates that DCBA may have genotoxic effects. It has been identified as a genotoxic impurity in pharmaceutical manufacturing processes, raising safety concerns regarding its use in drug formulations .
- Inhibition of Enzymatic Activity : Some studies have shown that DCBA can inhibit specific enzymes involved in metabolic pathways, which could lead to its use in therapeutic applications targeting metabolic disorders .
Toxicological Studies
Toxicological assessments have revealed that exposure to high concentrations of DCBA can lead to adverse health effects. In laboratory settings, animals exposed to DCBA demonstrated signs of toxicity, including weight loss and organ damage. Long-term exposure studies are necessary to fully understand the chronic effects of DCBA on human health.
Study 1: Antimicrobial Efficacy
A study published in Der Pharma Chemica evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that DCBA effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL. The study concluded that DCBA could serve as a potential antimicrobial agent in agricultural settings .
Study 2: Genotoxic Impurity Analysis
In another investigation focused on pharmaceutical safety, researchers assessed the levels of this compound as a genotoxic impurity in Levetiracetam formulations. The study utilized gas chromatography-mass spectrometry (GC-MS) to quantify DCBA levels, revealing that even trace amounts could pose significant health risks if not adequately controlled during production .
Table 1: Biological Activities of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
